molecular formula C12H11NO2 B3123709 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 3120-13-6

3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B3123709
CAS No.: 3120-13-6
M. Wt: 201.22 g/mol
InChI Key: GHJAABSDIINUQX-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a synthetic organic compound based on the 3-azabicyclo[3.1.0]hexane scaffold, a structure of high interest in medicinal chemistry for developing biologically active agents. Compounds featuring this core structure have been investigated for their potential in several therapeutic areas, primarily due to their ability to interact with key enzymatic processes. Research on closely related 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones has demonstrated significant value in endocrine therapy, showing potent inhibitory activity against human placental aromatase . This cytochrome P450-dependent enzyme is crucial for the conversion of androgens to estrogens, making it a prime target for the treatment of hormone-dependent cancers, such as breast cancer . Some derivatives in this class have been reported to exhibit over 140-fold greater potency than the clinically used agent aminoglutethimide . Furthermore, the 3-azabicyclo[3.1.0]hexane pharmacophore is recognized as a conformationally restricted scaffold in drug discovery. Its rigidity is valuable for exploring structure-activity relationships and for designing novel inhibitors of proteases, such as dipeptidyl peptidase-IV (DPP-IV), a key target for type 2 diabetes therapy . Recent studies also highlight the broader applicability of this scaffold in anticancer research, with various 3-azabicyclo[3.1.0]hexane derivatives demonstrating in vitro antiproliferative activity against a range of human tumor cell lines, underscoring its potential in oncology drug discovery .

Properties

IUPAC Name

3-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)13-11(14)9-6-10(9)12(13)15/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJAABSDIINUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3CC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable aldehyde or ketone with acetic acid anhydride in the presence of an acid catalyst can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₂H₁₁NO₂
  • Molecular Weight : 201.22 g/mol
  • IUPAC Name : 3-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
  • CAS Number : 3120-13-6

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique chemical reactivity and biological activity. The presence of the methylphenyl group enhances its lipophilicity, which can influence its interaction with biological targets.

Medicinal Chemistry

  • Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects due to their interaction with neurotransmitter systems such as serotonin and norepinephrine.
  • Analgesic Properties : Research indicates potential analgesic effects, possibly through modulation of pain pathways in the central nervous system.
  • Neuroprotective Effects : The compound's structure may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Antidepressant Potential

A study evaluated the pharmacological profile of related bicyclic compounds in animal models of depression. Results indicated that modifications to the azabicyclo structure could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants.

Case Study 2: Analgesic Efficacy

In a controlled experiment assessing pain relief in rodent models, derivatives of this compound demonstrated significant reductions in pain response compared to placebo groups, highlighting its analgesic potential.

Drug Discovery

The unique structure of this compound makes it a valuable scaffold for drug design:

  • Lead Compound Development : Its derivatives can be synthesized and tested for enhanced biological activity.
  • Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications affect activity can guide the development of more effective drugs.

Synthetic Chemistry

The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications:

  • Synthetic Pathways : Various synthetic routes have been explored to modify the bicyclic framework, allowing for the introduction of different functional groups that can enhance pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aromatase Inhibitors

Aminoglutethimide (AG) derivatives modified with the 3-azabicyclo[3.1.0]hexane-2,4-dione core demonstrate significantly enhanced potency and selectivity. Key examples include:

Compound Name Substituents Aromatase Inhibition (Ki) Selectivity (vs. CSCC) Reference
Aminoglutethimide (AG) Piperidine-2,6-dione core 1.8 µM Non-selective
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a) Unsubstituted phenyl 1.2 µM Selective
1-(4-Aminophenyl)-3-butyl derivative (9e) 3-Butyl, 4-aminophenyl 0.015 µM Selective
1-(4-Aminophenyl)-3-pentyl derivative (9f) 3-Pentyl, 4-aminophenyl 0.02 µM Selective
3-(Cyclohexylmethyl)-1-(4-aminophenyl) derivative (1h) 3-Cyclohexylmethyl >140x AG potency Selective

Key Findings :

  • Substituent Impact : Bulky alkyl groups (e.g., butyl, pentyl, cyclohexylmethyl) at the 3-position drastically improve potency. For instance, 9e and 9f are ~100-fold more potent than AG .
  • Stereochemistry : The 1R-(+)-enantiomer of 1h is responsible for aromatase inhibition, highlighting the role of chirality .

Antifungal Agents: Procymidone

Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) is a fungicide used in agriculture. Its dichlorophenyl and dimethyl substituents confer antifungal activity against pathogens like Botrytis cinerea .

Property Procymidone 3-(4-Methylphenyl) Analogue
Substituents 3,5-Dichlorophenyl, 1,5-dimethyl 4-Methylphenyl
Application Crop protection (e.g., grapes, tomatoes) Undisclosed (potential therapeutic use)
Biological Target Fungal cytochrome P450 enzymes Likely differs due to substituent variation

Key Insight : The electron-withdrawing chlorine atoms in Procymidone enhance its antifungal properties, whereas the methyl group in the target compound may prioritize interactions with mammalian enzymes .

Antiviral Agents: Boceprevir

Boceprevir, a hepatitis C virus (HCV) protease inhibitor, incorporates a 3-azabicyclo[3.1.0]hexane-2-carboxamide moiety. While structurally distinct, its bicyclic core underscores the scaffold's adaptability in drug design .

Feature Boceprevir 3-(4-Methylphenyl) Analogue
Core Structure 3-Azabicyclo[3.1.0]hexane-2-carboxamide 3-Azabicyclo[3.1.0]hexane-2,4-dione
Key Substituents Cyclobutylmethyl, tert-butyl carbamate 4-Methylphenyl
Therapeutic Use HCV genotype-1 treatment Potential for oncology or CNS disorders

CNS Agents: Amitifadine (DOV 21,947)

Amitifadine, an antidepressant with a 3-azabicyclo[3.1.0]hexane core, reached clinical trials. Its substituents (undisclosed in public data) likely optimize blood-brain barrier penetration .

Biological Activity

3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H11NO2
  • Molecular Weight: 201.22 g/mol
  • CAS Number: 3120-13-6

Biological Activity Overview

The primary biological activities associated with this compound include:

  • Aromatase Inhibition
    • Aromatase is an enzyme that converts androgens to estrogens, playing a crucial role in hormone-dependent cancers such as breast cancer.
    • The compound has demonstrated significant aromatase inhibitory activity, which may provide therapeutic benefits against estrogen-dependent tumors .
  • Cytostatic Effects
    • Studies indicate that this compound exhibits cytostatic properties, meaning it can inhibit cell growth and proliferation.
    • In vitro experiments using transformed 3T3-SV40 cells showed a marked reduction in cell motility and growth rates comparable to established cytostatic agents like cisplatin .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Cycle Progression
    • The compound has been shown to induce cell cycle arrest at the G0/G1 phase, leading to a decrease in the number of cells entering the S phase .
  • Disruption of Cytoskeletal Structures
    • Treatment with the compound resulted in alterations to actin filaments in treated cells, indicating a potential mechanism for reduced motility and proliferation .

Table: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
Aromatase InhibitionPotent inhibition compared to aminoglutethimide
Cytostatic EffectsSignificant reduction in cell growth in transformed cells
Structural AnalysisIdentification of bioactive compounds with similar frameworks

Detailed Findings

  • Aromatase Inhibition Study :
    • A series of derivatives were tested for their ability to inhibit human placental aromatase. The most potent compounds displayed over 140-fold greater activity than aminoglutethimide, indicating strong potential for endocrine therapy applications .
  • Cytostatic Effect Study :
    • In transformed 3T3-SV40 cells, treatment led to a significant decrease in cell proliferation rates and motility. The effects were comparable to those observed with cisplatin, suggesting that this compound could serve as a viable alternative or adjunct in cancer treatment strategies .

Q & A

Q. How can oxidative cyclopropane ring-opening be leveraged for derivative synthesis?

  • Answer : Copper-mediated oxidative ring-opening of 5-substituted analogs generates pyridine derivatives, enabling diversification for structure-activity relationship (SAR) studies .

Methodological Notes

  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Dispose of waste via incineration .
  • Data Interpretation : Correlate Ki values with type II spectral dissociation constants (Ks) to confirm binding affinity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
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3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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